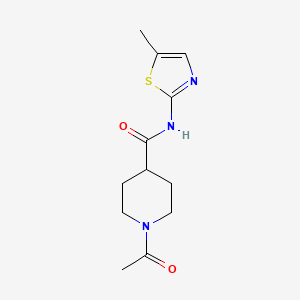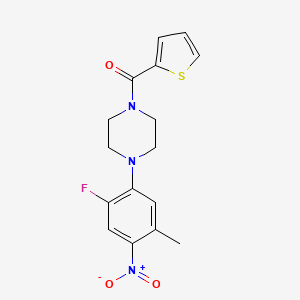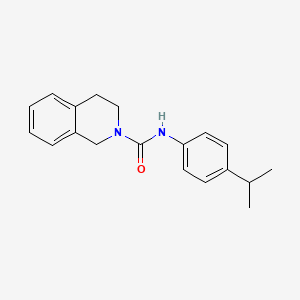![molecular formula C21H26FN3O B5344853 3-(4-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide](/img/structure/B5344853.png)
3-(4-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide, also known as FPBP, is a synthetic compound that belongs to the class of benzamides. It has been widely studied for its potential therapeutic applications in various fields of medicine.
作用機序
The mechanism of action of 3-(4-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide involves its binding to specific receptors in the brain and other tissues. This compound has been shown to bind to serotonin receptors, dopamine receptors, and adrenergic receptors, among others. By binding to these receptors, this compound modulates the activity of neurotransmitters and other signaling molecules, leading to its therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter activity, the inhibition of cancer cell growth, and the regulation of gene expression. In animal studies, this compound has been shown to have anxiolytic and antidepressant effects, as well as antipsychotic effects in models of schizophrenia. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
3-(4-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide has several advantages for lab experiments, including its high purity and stability, as well as its well-defined mechanism of action. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
将来の方向性
There are several future directions for the study of 3-(4-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide, including the development of new synthetic methods for its production, the exploration of its potential therapeutic applications in other fields of medicine, and the investigation of its long-term safety and efficacy. Additionally, the development of new analogs of this compound with improved pharmacological properties may lead to the discovery of new drugs for the treatment of various diseases.
合成法
3-(4-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide can be synthesized using various methods, including the reaction of 4-fluoroaniline with 4-(4-methyl-1-piperazinyl)benzyl chloride in the presence of a base, followed by the reaction with propanoyl chloride. Another method involves the reaction of 4-fluoroaniline with 4-(4-methyl-1-piperazinyl)benzaldehyde, followed by the reaction with propanoyl chloride. These methods have been optimized to produce high yields of this compound with good purity.
科学的研究の応用
3-(4-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroscience, psychiatry, and oncology. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects by modulating the activity of neurotransmitters such as serotonin and dopamine. In psychiatry, this compound has been studied as a potential treatment for schizophrenia, bipolar disorder, and other psychiatric disorders. In oncology, this compound has been shown to inhibit the growth of cancer cells by targeting specific molecular pathways.
特性
IUPAC Name |
3-(4-fluorophenyl)-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O/c1-24-12-14-25(15-13-24)20-9-4-18(5-10-20)16-23-21(26)11-6-17-2-7-19(22)8-3-17/h2-5,7-10H,6,11-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJYOSSJKKBBAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)CCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-cyclopentyl-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B5344775.png)

![N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B5344784.png)

![4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5344800.png)
![2-{[3-methoxy-4-(2-thienylmethoxy)benzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B5344813.png)
![6-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5344833.png)
![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5344841.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5344864.png)

![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide](/img/structure/B5344871.png)
![N-[4-(N-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}ethanehydrazonoyl)phenyl]cyclopentanecarboxamide](/img/structure/B5344873.png)
![N-phenyl-N'-{1-[4-(1-piperidinyl)phenyl]ethyl}urea](/img/structure/B5344880.png)
![4-tert-butyl-6-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}-2(1H)-pyrimidinone](/img/structure/B5344885.png)